The compound {2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazol-1-YL}acetic acid is a complex organic molecule that combines the structural characteristics of benzimidazole and quinoline. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. It is classified under heterocyclic compounds, which are known for their diverse applications in medicinal chemistry.
This compound can be synthesized through various organic reactions involving precursors such as quinoline derivatives and benzimidazole derivatives. The synthesis often involves multiple steps, including the formation of key intermediates that ultimately lead to the desired product.
The compound belongs to the class of benzimidazole derivatives, which are recognized for their significant biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the quinoline moiety further enhances its potential pharmacological applications.
The synthesis of {2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazol-1-YL}acetic acid typically involves a multi-step process:
The reaction conditions typically include:
The molecular structure of {2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazol-1-YL}acetic acid features:
Key structural data may include:
The compound can undergo various chemical reactions, including:
Reactions are typically performed under controlled conditions, often requiring inert atmospheres (e.g., nitrogen) to prevent oxidation or hydrolysis of sensitive functional groups .
The mechanism by which {2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazol-1-YL}acetic acid exerts its biological effects is likely multifaceted:
Preliminary studies suggest that derivatives of benzimidazole exhibit significant activity against various pathogens and cancer cell lines, indicating a potential role for this compound in therapeutic applications .
Key physical properties include:
Chemical properties may involve:
Relevant analyses often include infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) for characterization .
The applications of {2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazol-1-YL}acetic acid are primarily in medicinal chemistry:
Research continues into optimizing its synthesis and evaluating its efficacy in clinical settings, highlighting its importance as a lead compound in drug development .
The systematic IUPAC name for this hybrid heterocyclic compound is {2-[(quinolin-8-yloxy)methyl]-1H-benzimidazol-1-yl}acetic acid. This name precisely defines its molecular architecture: a benzimidazole core substituted at the 1-position by an acetic acid group and at the 2-position by a (quinolin-8-yloxy)methyl linker. The quinoline moiety connects via an ether bond at the 8-position, creating a planar-conjugated system with potential for metal coordination. The structural uniqueness arises from the fusion of three pharmacologically significant units: quinoline (bioactive scaffold), benzimidazole (hydrogen-bonding domain), and acetic acid (chelating/ionizable group) [1] [3].
The compound’s molecular formula C₁₉H₁₅N₃O₃ was confirmed through high-resolution mass spectrometry and elemental analysis (within 0.4% of theoretical values) [1] [3]. Its calculated molecular weight is 333.35 g/mol, consistent with experimental data from analytical certificates.
Table 1: Elemental Composition Analysis
Element | Theoretical (%) | Experimental (%) |
---|---|---|
Carbon | 68.46 | 68.52 ± 0.06 |
Hydrogen | 4.54 | 4.58 ± 0.03 |
Nitrogen | 12.61 | 12.57 ± 0.04 |
Oxygen | 14.39 | 14.33 ± 0.05 |
The mass balance indicates high purity (>98%) for research-grade material, as supplied by specialty chemical producers [1] [3].
FT-IR spectroscopy reveals critical functional groups:
¹H NMR (DMSO-d₆, 400 MHz) exhibits characteristic signals:
LC-MS analysis shows a primary ion at m/z 334.1 [M+H]⁺, confirming the molecular weight. Fragmentation includes m/z 289 (loss of COOH) and m/z 186 (protonated quinolin-8-ol) [3].
X-ray diffraction of the closely related monohydrate crystal (C₁₇H₁₃N₃O·H₂O) reveals:
Table 2: Crystallographic Parameters of Monohydrate Form
Parameter | Value |
---|---|
Crystal system | Orthorhombic |
Space group | P2₁2₁2₁ |
Unit cell dimensions | a = 6.1679 Å, b = 11.094 Å, c = 20.502 Å |
Volume | 1402.9 ų |
Z | 4 |
Hydrogen bonds | O₂–Hᴡʙ⋯N₁, N₂–H₂ᴀ⋯O₂, O₂–Hᴡᴀ⋯N₃ⁱ |
(Symmetry code: (i) –x+1, y+½, –z+½) [2]
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2